Cas no 2680751-32-8 (benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate)

benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate
- EN300-28296861
- 2680751-32-8
- benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate
-
- インチ: 1S/C18H17N3O4/c22-11-15(19-18(23)24-12-13-7-3-1-4-8-13)17-20-16(21-25-17)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2,(H,19,23)
- InChIKey: GJCZFPYNOJPDAI-UHFFFAOYSA-N
- SMILES: O1C(C(CO)NC(=O)OCC2C=CC=CC=2)=NC(C2C=CC=CC=2)=N1
計算された属性
- 精确分子量: 339.12190603g/mol
- 同位素质量: 339.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 411
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 97.5Ų
benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28296861-1.0g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28296861-0.5g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28296861-1g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28296861-0.25g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28296861-0.05g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28296861-10g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28296861-5g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28296861-0.1g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28296861-2.5g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28296861-10.0g |
benzyl N-[2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
2680751-32-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamateに関する追加情報
Professional Introduction to Benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate (CAS No. 2680751-32-8)
Benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This organocarbamate derivative belongs to a class of molecules that often exhibit promising properties as pharmaceutical intermediates and bioactive agents. The compound's molecular structure incorporates a benzyl group, a hydroxyethyl moiety, and a 3-phenyl-1,2,4-oxadiazole core, which collectively contribute to its distinct chemical and pharmacological characteristics.
The CAS number 2680751-32-8 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. The presence of the 3-phenyl-1,2,4-oxadiazole ring is particularly noteworthy, as this scaffold is known for its versatility in medicinal chemistry. Oxadiazole derivatives have been extensively studied for their potential applications in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer agents. The incorporation of a hydroxyethyl group further enhances the compound's reactivity and functionalization possibilities, making it a valuable building block for the synthesis of more complex molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of Benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate with biological targets at an unprecedented level of detail. These studies have highlighted the compound's ability to interact with specific enzymes and receptors, suggesting potential therapeutic applications. For instance, preliminary in silico studies indicate that this molecule may exhibit inhibitory activity against certain kinases and proteases, which are implicated in various diseases. Such findings underscore the importance of structural diversity in drug discovery and development.
The synthesis of Benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzyl group at the carbamate position not only stabilizes the molecule but also provides a handle for further functionalization. The 3-phenyl moiety within the oxadiazole ring contributes to the compound's electronic properties, influencing its reactivity and solubility characteristics. These structural features make it an attractive candidate for further exploration in medicinal chemistry.
In vitro studies have begun to unravel the pharmacological profile of Benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate. Initial experiments suggest that this compound exhibits moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, its interaction with inflammatory pathways has been explored, revealing promising anti-inflammatory properties. These findings are particularly exciting given the growing demand for novel therapeutic strategies to combat chronic diseases.
The role of pharmaceutical intermediates like Benzyl N-2-hydroxy-1-(3 phenyl 1 2 4 oxadiazol 5 yl)ethylcarbamate cannot be overstated in modern drug development. These compounds serve as essential building blocks for the synthesis of more complex molecules with enhanced pharmacological properties. The ability to modify specific functional groups within these intermediates allows chemists to fine-tune their biological activities, improving efficacy and reducing side effects. As such, compounds like this one are indispensable tools in the quest for new medicines.
The integration of machine learning and artificial intelligence into drug discovery has significantly accelerated the process of identifying promising candidates for further investigation. By leveraging large datasets and advanced algorithms, researchers can predict the biological activity of compounds with remarkable accuracy before conducting expensive wet-lab experiments. Benzyl N 2 hydroxy 1 (3 phenyl 1 2 4 oxadiazol 5 yl) ethylcarbamate exemplifies how computational methods can guide experimental design by highlighting its potential as a bioactive molecule.
Future research directions for Benzyl N 2 hydroxy 1 (3 phenyl 1 2 4 oxadiazol 5 yl) ethylcarbamate include optimizing its synthetic route for scalability and exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide critical insights into its therapeutic potential and help guide the development of next-generation drugs based on similar scaffolds. Additionally, investigating its pharmacokinetic properties will be essential to assess its suitability for clinical translation.
The broader significance of heterocyclic compounds like Benzyl N -2 hydroxy -1 (3 phenyl -1 ,2 ,4 oxadiazol -5 - yl ) ethyl carbamate lies in their versatility and adaptability for addressing diverse therapeutic challenges. The ongoing discovery and characterization of such molecules continue to expand our arsenal of chemical tools for drug development。 As research progresses, it is likely that we will uncover even more innovative applications for these compounds, further solidifying their importance in modern medicine。
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